2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines a furan ring, a trimethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a trimethoxyphenyl-substituted triazole, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The triazolopyrimidine core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
- Tetraphenylethene-substituted 3,4,5-triphenyl-4H-1,2,4-triazole
- 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Uniqueness
2-(Furan-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of a furan ring, a trimethoxyphenyl group, and a triazolopyrimidine core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16N4O4/c1-23-14-9-11(10-15(24-2)16(14)25-3)12-6-7-19-18-20-17(21-22(12)18)13-5-4-8-26-13/h4-10H,1-3H3 |
InChI Key |
DMYAKVFJQVHLQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Origin of Product |
United States |
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